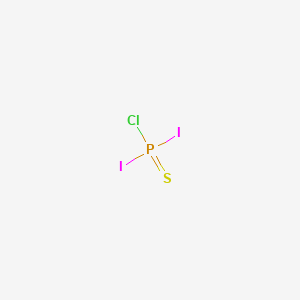

Phosphorothioic chloride diiodide

説明

Phosphorothioic chloride diiodide (Cl₂IPS; CAS 63972-02-1), also termed thiophosphoryl dichloride iodide, is a phosphorus-based compound featuring a thiophosphoryl (P=S) core with two chlorine atoms and one iodine atom bonded to the phosphorus center . Its molecular structure distinguishes it from conventional thiophosphoryl halides due to the mixed halogen substitution, which influences its reactivity, stability, and applications in organophosphorus synthesis.

特性

CAS番号 |

63972-03-2 |

|---|---|

分子式 |

ClI2PS |

分子量 |

352.30 g/mol |

IUPAC名 |

chloro-diiodo-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/ClI2PS/c1-4(2,3)5 |

InChIキー |

IXBIFHDKDSFNBK-UHFFFAOYSA-N |

正規SMILES |

P(=S)(Cl)(I)I |

製品の起源 |

United States |

準備方法

The synthesis of phosphorothioic chloride diiodide typically involves the reaction of phosphorus triiodide with sulfur in a carbon disulfide solution at low temperatures (10-15°C) in the dark for several days . This method ensures the formation of the desired compound while minimizing side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.

化学反応の分析

Phosphorothioic chloride diiodide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Phosphorothioic chloride diiodide has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.

作用機序

The mechanism of action of phosphorothioic chloride diiodide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of ion-pair intermediates, which then undergo further transformations to exert their effects . The specific pathways and molecular targets depend on the context in which the compound is used.

類似化合物との比較

Structural and Compositional Differences

Phosphorothioic chloride diiodide belongs to the broader class of thiophosphoryl halides (P=S-Xₙ). Key structural analogues include:

Key Observations :

- Halogen Diversity: Phosphorothioic chloride diiodide uniquely combines Cl and I substituents, whereas analogues like PSCl₃ and CH₃Cl₂PS feature only Cl .

- Substituent Effects : Alkyl or alkoxy groups (e.g., methyl, isopropyl, ethoxy) in analogues like C₃H₇Cl₂PS and C₄H₁₀ClO₂PS reduce electrophilicity at phosphorus compared to the halogen-rich Cl₂IPS .

Reactivity and Stability

- Nucleophilic Substitution : The iodine atom in Cl₂IPS may act as a superior leaving group compared to Cl in PSCl₃ due to its lower electronegativity and larger atomic radius. This could enhance reactivity in reactions with alcohols or amines to form thiophosphate esters .

- Thermal Stability : Mixed halogen systems like Cl₂IPS may exhibit lower thermal stability than fully chlorinated analogues (e.g., PSCl₃), as iodine’s weaker bond strength with phosphorus could lead to decomposition at elevated temperatures .

- Hydrolysis Sensitivity : Thiophosphoryl chloride (PSCl₃) hydrolyzes readily in water to form H₃PO₃S and HCl . Cl₂IPS, with iodine’s reduced electronegativity, may hydrolyze more slowly but generate HI as a byproduct, complicating purification .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。